N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide
Description
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group (position 5) and a pyridin-3-yl moiety (position 3). The pyrazole is linked via an ethyl chain to a cinnamamide group, which introduces aromaticity and structural rigidity through its phenyl-propenamide backbone.
Properties
IUPAC Name |
(E)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-16-14-19(18-8-5-11-21-15-18)23-24(16)13-12-22-20(25)10-9-17-6-3-2-4-7-17/h2-11,14-15H,12-13H2,1H3,(H,22,25)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEOZORYAHWEDX-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C=CC2=CC=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CCNC(=O)/C=C/C2=CC=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Substitution with Pyridine: The pyrazole ring is then substituted with a pyridine ring through a nucleophilic substitution reaction.
Formation of the Cinnamamide Moiety: The final step involves the coupling of the substituted pyrazole with cinnamoyl chloride in the presence of a base such as triethylamine to form the desired cinnamamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or pyridine derivatives.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that compounds containing the pyrazole moiety exhibit significant anticancer activities. Specifically:
- Mechanism of Action : Pyrazole derivatives can inhibit various cancer cell lines through multiple pathways, including apoptosis induction and cell cycle arrest. For instance, studies have shown that N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide can target specific oncogenic pathways involved in tumor progression .
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (HepG2), and lung cancer cells. These studies suggest that it may inhibit proliferation effectively across different types of malignancies .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases, where modulation of inflammatory cytokines can lead to therapeutic benefits .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Its efficacy against bacterial strains suggests potential applications in treating infections, particularly those resistant to conventional antibiotics .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyrazole derivatives, including this compound:
- Anticancer Study : A recent study synthesized a series of pyrazole derivatives and evaluated their anticancer activity. The results indicated that certain derivatives exhibited potent antiproliferative effects on breast and liver cancer cells, with IC50 values in the low micromolar range .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of this compound in vivo. Results showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .
Mechanism of Action
The mechanism of action of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Pyrazole-Acetamide/Benzimidazole Class
Compounds such as N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (e.g., compounds 28–31 in ) share a pyrazole-acetamide backbone but differ significantly in their heterocyclic systems. For example:
- Compound 28 : Features a benzimidazole fused to pyrazole via an acetamide linker.
- Compound 30 : Incorporates a triazole substituent on the benzimidazole.
Key Structural Differences :
- The target compound replaces the benzimidazole with a pyridinyl group and substitutes acetamide with cinnamamide. The cinnamamide’s extended π-system enhances aromatic interactions compared to acetamide’s smaller, non-aromatic structure.
- The pyridin-3-yl group in the target compound may improve solubility and hydrogen-bonding capacity relative to benzimidazole derivatives, which are more lipophilic .
Pyrazole-Amine Derivatives
describes pyrazole-amines such as N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (ESIMS m/z 203) and N-methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (ESIMS m/z 252). These lack the cinnamamide group and instead have simpler amine substituents.
Functional Group Impact :
- The amine-terminated analogs likely exhibit higher basicity and metabolic susceptibility compared to the target compound’s amide group, which confers hydrolytic stability and reduced basicity.
- The cinnamamide’s bulkiness may sterically hinder interactions with certain biological targets, whereas smaller amines in analogs like N-(cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (ESIMS m/z 230) allow for better membrane permeability .
Key Differences :
Physicochemical Properties
Biological Activity
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrazole ring, a pyridine ring, and a cinnamide moiety. Its molecular formula is with a molecular weight of approximately 284.32 g/mol. The presence of these rings contributes to its diverse chemical reactivity and potential biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of cinnamide have been evaluated for their cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells.
Table 1: Cytotoxic Activity of Cinnamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | TBD | |
| N-(N-pyrimidin-2-ylbenzenesulphamoyl)-4-fluorocinnamide | HepG2 | 4.23 | |
| Imidazolone derivative | HepG2 | 5.59 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The specific activity of this compound is still under investigation, but its structural similarity to active compounds suggests potential efficacy.
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For example, related compounds have been shown to induce apoptosis in cancer cells through modulation of apoptotic markers like p53 and Bax while downregulating anti-apoptotic proteins such as Bcl2 .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole-containing compounds:
- Antiproliferative Activity : A study demonstrated that pyrazole derivatives exhibited significant antiproliferative effects against various cancer cell lines, indicating their potential as anticancer agents .
- Apoptosis Induction : Research on similar compounds showed that they could trigger apoptosis in cancer cells by activating intrinsic pathways involving p53 and Bax, leading to increased apoptotic marker expression .
- Inhibition of Tumor Growth : In vivo studies have indicated that certain pyrazole derivatives can inhibit tumor growth in animal models, further supporting their potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
